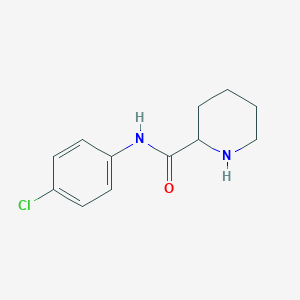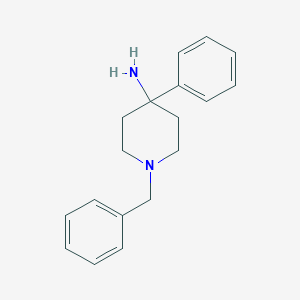
Isobutyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is derived from benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-dinitro-, isobutyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
3,5-Dinitrobenzoic acid+Isobutyl alcoholH2SO4Benzoic acid, 3,5-dinitro-, isobutyl ester+Water
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3,5-dinitro-, isobutyl ester can be scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems ensures consistent quality and efficiency in production.
Types of Reactions:
Reduction: The nitro groups in benzoic acid, 3,5-dinitro-, isobutyl ester can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and isobutyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and isobutyl alcohol.
Applications De Recherche Scientifique
Isobutyl 3,5-dinitrobenzoate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in studies involving the modification of biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-dinitro-, isobutyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The ester group can also be hydrolyzed, releasing the active 3,5-dinitrobenzoic acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
3,5-Dinitrobenzoic acid: Similar structure but lacks the ester group.
4-Nitrobenzoic acid: Contains a single nitro group at the para position.
3-Nitrobenzoic acid: Contains a single nitro group at the meta position.
Uniqueness: Isobutyl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its mono-nitro or non-esterified counterparts.
Propriétés
Numéro CAS |
10478-01-0 |
|---|---|
Formule moléculaire |
C11H12N2O6 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
2-methylpropyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |
Clé InChI |
BIDNGDDDZYVORY-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
| 10478-01-0 | |
Synonymes |
Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)


